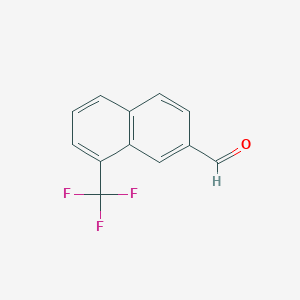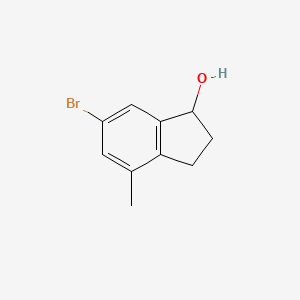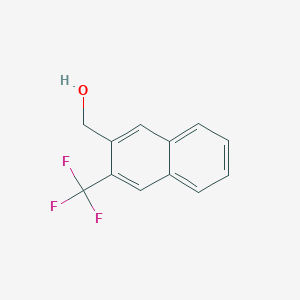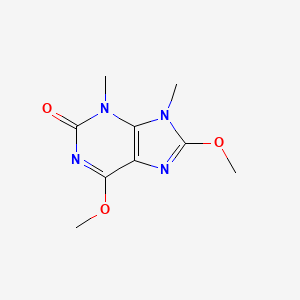
1-(Trifluoromethyl)naphthalene-7-carboxaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Trifluoromethyl)naphthalene-7-carboxaldehyde is an organic compound with the molecular formula C12H7F3O It is characterized by the presence of a trifluoromethyl group attached to the naphthalene ring at the first position and a carboxaldehyde group at the seventh position
准备方法
Synthetic Routes and Reaction Conditions: 1-(Trifluoromethyl)naphthalene-7-carboxaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of naphthalene with trifluoroacetyl chloride, followed by oxidation to introduce the carboxaldehyde group. The reaction typically requires a Lewis acid catalyst such as aluminum chloride and is carried out under anhydrous conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Friedel-Crafts acylation followed by oxidation using suitable oxidizing agents. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistent product quality.
化学反应分析
Types of Reactions: 1-(Trifluoromethyl)naphthalene-7-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 1-(Trifluoromethyl)naphthalene-7-carboxylic acid.
Reduction: 1-(Trifluoromethyl)naphthalene-7-methanol.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
科学研究应用
1-(Trifluoromethyl)naphthalene-7-carboxaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the design of molecules with improved pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
作用机制
The mechanism of action of 1-(Trifluoromethyl)naphthalene-7-carboxaldehyde involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
1-(Trifluoromethyl)naphthalene-7-carboxaldehyde can be compared with other similar compounds, such as:
1-(Trifluoromethyl)naphthalene-2-carboxaldehyde: Similar structure but with the carboxaldehyde group at the second position.
1-(Trifluoromethyl)naphthalene-4-carboxaldehyde: Similar structure but with the carboxaldehyde group at the fourth position.
1-(Trifluoromethyl)naphthalene-5-carboxaldehyde: Similar structure but with the carboxaldehyde group at the fifth position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted research and applications.
属性
分子式 |
C12H7F3O |
|---|---|
分子量 |
224.18 g/mol |
IUPAC 名称 |
8-(trifluoromethyl)naphthalene-2-carbaldehyde |
InChI |
InChI=1S/C12H7F3O/c13-12(14,15)11-3-1-2-9-5-4-8(7-16)6-10(9)11/h1-7H |
InChI 键 |
PNXAXNMYWHPJDS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C(C=C2)C=O)C(=C1)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-Methyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11882444.png)

![Tert-butyl 6-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B11882454.png)








![N-(Pyrazin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine](/img/structure/B11882532.png)
